Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane
CAS No.: 62575-57-9
Cat. No.: VC17303796
Molecular Formula: C21H22N6S2
Molecular Weight: 422.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62575-57-9 |
|---|---|
| Molecular Formula | C21H22N6S2 |
| Molecular Weight | 422.6 g/mol |
| IUPAC Name | 3-ethylsulfanyl-5-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-phenyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C21H22N6S2/c1-3-28-20-24-22-18(26(20)16-11-7-5-8-12-16)15-19-23-25-21(29-4-2)27(19)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
| Standard InChI Key | HIAPJHYVVPUWGJ-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=NN=C(N1C2=CC=CC=C2)CC3=NN=C(N3C4=CC=CC=C4)SCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane consists of two 1,2,4-triazole rings linked by a methylene (-CH-) bridge. Each triazole moiety is substituted at the 4-position with a phenyl group and at the 5-position with an ethylthio (-S-CHCH) side chain. The planar triazole rings facilitate π-π stacking interactions, while the ethylthio groups enhance hydrophobicity and membrane permeability.
Physicochemical Characteristics
Key properties of the compound are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.6 g/mol |
| CAS Number | 62575-58-0 |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
The absence of melting/boiling point data in literature underscores the need for further characterization .
Synthesis and Optimization
Conventional Synthesis Route
The compound is typically synthesized via acid-catalyzed condensation of 5-(ethylthio)-4-phenyl-4H-1,2,4-triazole with formaldehyde. The reaction proceeds under reflux in the presence of hydrochloric acid (HCl) or sulfuric acid (HSO), yielding the methylene-bridged product with >70% efficiency.
Reaction Scheme:
Advanced Methodologies
Recent protocols adapted from PMC studies involve multi-step strategies for analogous triazole derivatives :
-
Hydrazide Formation: Reaction of ethyl indole-3-carboxylate with hydrazine hydrate.
-
Thiosemicarbazide Synthesis: Treatment with aromatic/aliphatic isothiocyanates.
-
Cyclization: Base-mediated (KOH) cyclization to form 5-mercapto-1,2,4-triazoles.
-
S-Alkylation: Coupling with bromoethylindole to yield bis-triazole conjugates .
While these methods target structurally distinct compounds, they provide insights into optimizing reaction conditions (e.g., solvent choice, temperature) for improved yields .
Biological Activities and Mechanisms
Anticancer Efficacy
Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane demonstrates potent cytotoxicity against the A549 lung adenocarcinoma cell line, with IC values of 3–4.5 μM. Comparative studies on triazole derivatives suggest that:
-
Aliphatic Substituents: N-propyl and N-cyclopropyl groups enhance activity by increasing hydrophobicity .
-
Aromatic vs. Aliphatic: Aliphatic side chains improve membrane penetration, leading to higher efficacy .
Proposed Mechanism of Action
The compound likely inhibits cancer cell proliferation via:
-
Enzyme Interaction: The triazole ring binds to enzyme active sites (e.g., topoisomerase II), disrupting DNA replication.
-
Reactive Oxygen Species (ROS) Induction: Ethylthio groups may generate oxidative stress, triggering apoptosis.
Agricultural Applications
| Precaution | Code |
|---|---|
| Use protective gloves/eyewear | P280 |
| Avoid inhalation of dust | P260 |
| Store in a cool, dry place | P235 |
Comparative Analysis with Analogues
Ethane-Bridged Derivative
1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane differs by an additional methylene group in the bridge . Preliminary data suggest:
-
Reduced Bioactivity: Longer bridges may hinder target binding.
-
Altered Solubility: Increased hydrophobicity limits aqueous applications .
Future Research Directions
-
Mechanistic Studies: Elucidate molecular targets via crystallography or proteomics.
-
In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
-
Formulation Development: Explore nanoencapsulation to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume